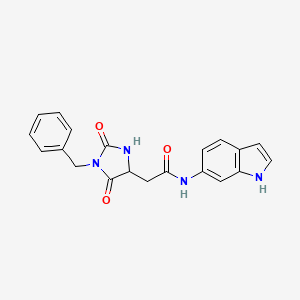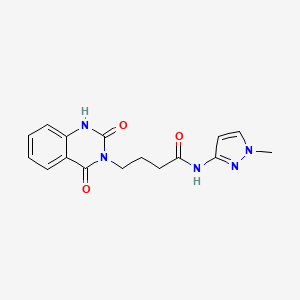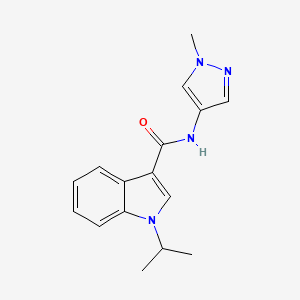
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that features both an imidazolidinone and an indole moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Benzylation: The imidazolidinone ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Acetamide Formation: The final step involves coupling the benzylated imidazolidinone with an indole derivative through an acylation reaction, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the benzyl group or the acetamide moiety, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, ammonia, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the imidazolidinone ring.
Substitution: Substituted derivatives at the benzyl or acetamide positions.
Scientific Research Applications
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole and imidazolidinone derivatives.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and imidazolidinone moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole substitution.
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-5-yl)acetamide: Another positional isomer.
N-benzyl-2-(1H-indol-6-yl)acetamide: Lacks the imidazolidinone ring.
Uniqueness
The unique combination of the imidazolidinone and indole moieties in 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-18(22-15-7-6-14-8-9-21-16(14)10-15)11-17-19(26)24(20(27)23-17)12-13-4-2-1-3-5-13/h1-10,17,21H,11-12H2,(H,22,25)(H,23,27) |
InChI Key |
DLDJPDZISWQRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B10981137.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10981140.png)
![4-({3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]propanoyl}amino)benzamide](/img/structure/B10981146.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10981151.png)


![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10981184.png)

![N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10981192.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B10981197.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10981216.png)
![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10981218.png)
![N-(2-methoxyethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10981223.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981231.png)
